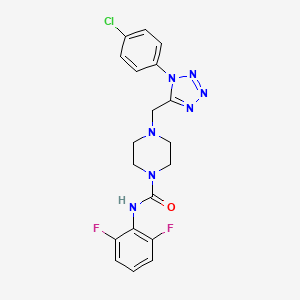
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClF2N7O and its molecular weight is 433.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a synthetic derivative characterized by a tetrazole ring, which is known to impart unique biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClN6O, with a molecular weight of approximately 396.86 g/mol. The presence of the tetrazole ring and the piperazine moiety contributes to its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN6O |
| Molecular Weight | 396.86 g/mol |
| CAS Number | 1049457-57-9 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring mimics certain biological structures, allowing the compound to modulate enzyme activity and affect signal transduction pathways. Specifically, it has been shown to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Pharmacological Properties
Research indicates that compounds similar to this tetrazole derivative exhibit a range of pharmacological activities:
- Antitumor Activity : Some studies have highlighted the potential of tetrazole derivatives in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .
Case Studies
- Antitumor Efficacy : A study investigated the effects of a similar tetrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound was shown to reduce edema and inflammatory cell infiltration in tissue samples. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Activity : A recent investigation evaluated the antimicrobial effects of various tetrazole derivatives against resistant strains of Candida species. The results demonstrated significant inhibition of fungal growth, indicating potential applications in treating fungal infections .
Propriétés
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2,6-difluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N7O/c20-13-4-6-14(7-5-13)29-17(24-25-26-29)12-27-8-10-28(11-9-27)19(30)23-18-15(21)2-1-3-16(18)22/h1-7H,8-12H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSPMRMYXTYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














